molecular formula C10H7NO3 B2551065 2-(1,2-Benzoxazol-3-yl)propanedial CAS No. 2230808-56-5

2-(1,2-Benzoxazol-3-yl)propanedial

Cat. No.: B2551065
CAS No.: 2230808-56-5
M. Wt: 189.17
InChI Key: ATMWWVIMVNNVPX-UHFFFAOYSA-N
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Description

2-(1,2-Benzoxazol-3-yl)propanedial: is an organic compound with the molecular formula C10H7NO3 It is characterized by the presence of a benzoxazole ring attached to a propanedial group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,2-Benzoxazol-3-yl)propanedial typically involves the reaction of 2-aminophenol with glyoxylic acid under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to form the benzoxazole ring. The final product, this compound, is obtained after purification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may include steps such as solvent extraction, crystallization, and recrystallization to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-(1,2-Benzoxazol-3-yl)propanedial can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can lead to the formation of alcohols or other reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzoxazole ring or the propanedial group are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products:

    Oxidation: Carboxylic acids, aldehydes, and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Halogenated derivatives, alkylated products, and other substituted compounds.

Scientific Research Applications

Chemistry: 2-(1,2-Benzoxazol-3-yl)propanedial is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and chemical compounds.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe or ligand in biochemical assays.

Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit biological activity that could be harnessed for the development of new drugs or treatments.

Industry: In industrial applications, this compound is used in the production of specialty chemicals, dyes, and polymers. Its chemical properties make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(1,2-Benzoxazol-3-yl)propanedial involves its interaction with specific molecular targets. The benzoxazole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the propanedial group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    2-(1,2-Benzoxazol-3-yl)ethanol: Similar structure with an ethanol group instead of a propanedial group.

    2-(1,2-Benzoxazol-3-yl)acetic acid: Contains an acetic acid group instead of a propanedial group.

    2-(1,2-Benzoxazol-3-yl)methanol: Features a methanol group in place of the propanedial group.

Uniqueness: 2-(1,2-Benzoxazol-3-yl)propanedial is unique due to the presence of the propanedial group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other benzoxazole derivatives and makes it a compound of interest for further research and development.

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)propanedial
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-5-7(6-13)10-8-3-1-2-4-9(8)14-11-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATMWWVIMVNNVPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)C(C=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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